7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione
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Overview
Description
7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a thieno[3,2-d][1,3]oxazine core with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiophenol to form an intermediate, which is then cyclized using a suitable dehydrating agent to yield the desired oxazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar biological activities.
Pyrimido[4,5-d]pyrimidine: Known for its medicinal properties, including antiproliferative and antimicrobial activities.
1,3-Oxazine-2,4-dione: Shares structural similarities and is used in similar applications.
Uniqueness
7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is unique due to its specific substitution pattern and the presence of both thieno and oxazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
539821-20-0 |
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Molecular Formula |
C12H6ClNO3S |
Molecular Weight |
279.70 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-1H-thieno[3,2-d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C12H6ClNO3S/c13-7-3-1-6(2-4-7)8-5-18-10-9(8)14-12(16)17-11(10)15/h1-5H,(H,14,16) |
InChI Key |
SMVMSSNTXWTSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2NC(=O)OC3=O)Cl |
Origin of Product |
United States |
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